4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Description
The compound 4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring:
- A 3-[methyl(phenyl)sulfamoyl] group at position 3 of the thiophene ring.
- A 4-(3-fluorophenyl) substituent at position 2.
- An N-(4-methylphenyl) carboxamide group at position 2.
Properties
IUPAC Name |
4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-17-11-13-20(14-12-17)27-25(29)23-24(22(16-32-23)18-7-6-8-19(26)15-18)33(30,31)28(2)21-9-4-3-5-10-21/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDXLZITJMLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (CAS No. 1030825-21-8) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, including a fluorophenyl moiety and a sulfamoyl group. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are crucial in regulating physiological processes.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been noted to induce apoptosis in sensitive cancer cells through DNA adduct formation and modulation of cytochrome P450 enzymes .
- Antimicrobial Properties : The sulfamoyl group may contribute to antimicrobial activity, as sulfonamides are known for their bacteriostatic properties by inhibiting bacterial folate synthesis.
Pharmacological Effects
- Cancer Cell Lines : Studies on structurally related compounds have demonstrated that they can inhibit the growth of cancer cells through mechanisms involving metabolic activation and reactive species formation .
- Enzyme Inhibition : The compound's potential to inhibit key enzymes could lead to therapeutic applications in diseases where these enzymes are overactive, such as certain cancers or metabolic disorders.
Case Studies
Several studies have focused on similar thiophene derivatives:
- Study A : A series of thiophene-based compounds were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications to the thiophene ring significantly influenced antiproliferative activity, suggesting that the presence of fluorine enhances efficacy .
- Study B : Research involving the metabolism of fluorinated benzothiazoles revealed that these compounds could induce expression of cytochrome P450 enzymes in sensitive cancer cells, leading to increased cytotoxicity . This suggests a similar metabolic pathway may be relevant for the compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O2S |
| Molecular Weight | 360.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Biological Activity | Observations |
|---|---|
| Antiproliferative | Significant against cancer cells |
| Antimicrobial | Potential activity due to sulfamoyl group |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
Sulfamoyl Group Impact: The methyl(phenyl)sulfamoyl group in the target compound and F420-0014 may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or kinases) compared to non-sulfamoyl analogs like the compound in . Substitution at the sulfamoyl nitrogen (e.g., methyl vs. hydrogen) influences steric hindrance and solubility .
Fluorophenyl vs. Fluorine’s small size also minimizes steric interference.
Q & A
Q. What approaches mitigate contradictions in computational vs. experimental binding affinities?
- Methodological Answer : Reconcile differences by refining force field parameters (e.g., AMBER vs. CHARMM) or incorporating solvent effects (explicit vs. implicit solvation models) . Experimental validation via isothermal titration calorimetry (ITC) provides direct binding thermodynamics for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
